molecular formula C9H14O3 B14717759 Acetic acid;2-methylhex-5-en-3-yn-2-ol CAS No. 13043-77-1

Acetic acid;2-methylhex-5-en-3-yn-2-ol

Cat. No.: B14717759
CAS No.: 13043-77-1
M. Wt: 170.21 g/mol
InChI Key: SIXSNPABLDGHGJ-UHFFFAOYSA-N
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Description

Acetic acid;2-methylhex-5-en-3-yn-2-ol is a chemical compound with the molecular formula C7H10O. It is known for its unique structure, which includes both an alkyne and an alkene functional group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylhex-5-en-3-yn-2-ol typically involves the reaction of acetylene with 2-methyl-3-buten-2-ol under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium or nickel, to facilitate the formation of the desired product. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .

Industrial Production Methods

Industrial production of 2-methylhex-5-en-3-yn-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-methylhex-5-en-3-yn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methylhex-5-en-3-yn-2-ol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylhex-5-en-3-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylhex-5-en-3-yn-2-ol is unique due to its dual functionality, containing both an alkyne and an alkene group. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .

Properties

CAS No.

13043-77-1

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

acetic acid;2-methylhex-5-en-3-yn-2-ol

InChI

InChI=1S/C7H10O.C2H4O2/c1-4-5-6-7(2,3)8;1-2(3)4/h4,8H,1H2,2-3H3;1H3,(H,3,4)

InChI Key

SIXSNPABLDGHGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C#CC=C)O

Origin of Product

United States

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